molecular formula C18H16N2O6S B15125955 4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid

4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid

Cat. No.: B15125955
M. Wt: 388.4 g/mol
InChI Key: XMITYVYFZBWPCM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a pyrrole ring, and a sulfamoylbenzoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)benzoic acid
  • 4-Methoxyphenylboronic acid
  • 4-(4-Methoxyphenoxy)phenylamine

Uniqueness

4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenoxy group enhances its solubility and reactivity, while the pyrrole ring and sulfamoylbenzoic acid moiety contribute to its potential biological activities and industrial applications .

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C18H16N2O6S/c1-25-13-4-6-14(7-5-13)26-17-15(20-8-2-3-9-20)10-12(18(21)22)11-16(17)27(19,23)24/h2-11H,1H3,(H,21,22)(H2,19,23,24)

InChI Key

XMITYVYFZBWPCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3

Origin of Product

United States

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